3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol
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Overview
Description
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol is an organic compound with the molecular formula C10H18O. It is a bicyclic compound featuring a heptane ring with three methyl groups and a methanol group attached. This compound is known for its unique structure and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol can be achieved through several methods. One common approach involves the reaction of diketene with azidocaranol, catalyzed by triethylamine at room temperature . This method allows for the construction of the bicyclic structure with the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical reactions. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,7,7-Trimethylbicyclo(4.1.0)heptane: A similar compound without the methanol group, used in similar research applications.
Trimethoxy [2- (7-oxabicyclo [4.1.0]hept-3-yl)ethyl]silane: Another bicyclic compound with different functional groups, used as a coupling agent in material science.
Uniqueness
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol is unique due to its specific combination of a bicyclic structure with a methanol group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
84304-13-2 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3,7,7-trimethyl-2-bicyclo[4.1.0]heptanyl)methanol |
InChI |
InChI=1S/C11H20O/c1-7-4-5-9-10(8(7)6-12)11(9,2)3/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
HRQKYZLPDOKAFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1CO)C2(C)C |
Origin of Product |
United States |
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